Desbutal is a pharmaceutical compound that was marketed by Abbott Laboratories as a combination medication containing methamphetamine hydrochloride (5 mg) and pentobarbital sodium (30 mg). Methamphetamine is a potent central nervous system stimulant, while pentobarbital is a barbiturate that acts as a sedative. This combination was primarily used for the treatment of conditions such as obesity, narcolepsy, parkinsonism, and alcoholism, but due to its high potential for abuse, Desbutal is no longer manufactured .
Desbutal is classified as a substituted amphetamine due to its methamphetamine component and as a barbiturate because of the pentobarbital content. The drug's unique formulation was designed to provide both stimulant and depressant effects, which aimed to balance the therapeutic outcomes for patients suffering from various disorders .
Desbutal's synthesis involves the combination of two well-known compounds: methamphetamine and pentobarbital.
The technical details of these syntheses are complex and often involve hazardous reagents and conditions, necessitating strict regulatory controls in pharmaceutical manufacturing.
Desbutal features distinct molecular structures for each of its components:
The structural representation of Desbutal can be visualized as two halves of a tablet, with one half containing methamphetamine and the other containing pentobarbital, designed to control their rates of dissolution .
Desbutal undergoes various chemical reactions in the body:
These metabolic pathways illustrate how Desbutal's components interact within biological systems, contributing to its therapeutic effects and side effects.
The mechanism of action for Desbutal involves both components:
This dual action can help manage symptoms associated with depression and anxiety while also addressing issues related to sleep disturbances common in patients with obesity or substance use disorders .
Desbutal was primarily used in clinical settings for:
Despite its historical applications, due to its high potential for abuse and addiction, Desbutal has been withdrawn from the market. Current research focuses on safer alternatives that provide similar therapeutic benefits without the associated risks .
The post-World War II era witnessed a paradigm shift in psychopharmacology, driven by the concurrent clinical deployment of stimulants and depressants. This approach stemmed from observations that stimulants (e.g., amphetamines) alleviated depressive symptoms but induced agitation, while barbiturates reduced anxiety but caused cognitive blunting. Pharmaceutical innovators hypothesized that combining these agents could yield synergistic effects with mitigated side effects. Smith, Kline & French pioneered this model with Dexamyl (dextroamphetamine + amobarbital) in 1950, positioning it as a treatment for "emotional distress" and weight management [3]. By 1952, U.S. production of amphetamine and methamphetamine salts reached four times 1949 levels, reflecting explosive market demand for combination therapies [3]. This trend emerged alongside the limitations of earlier sedatives like bromides and chloral hydrate, which carried significant toxicity profiles [4].
Table 1: Key Multimodal Psychiatric Drugs (1950s-1960s)
Brand Name | Stimulant Component | Depressant Component | Primary Indications |
---|---|---|---|
Dexamyl | Dextroamphetamine | Amobarbital | Depression, obesity |
Desbutal | Methamphetamine HCl | Pentobarbital sodium | Obesity, narcolepsy |
Ambar | Methamphetamine | Phenobarbital | Anxiety, weight control |
Tuinal | N/A | Secobarbital + amobarbital | Insomnia |
Abbott Laboratories entered the combination drug market with Desbutal, a formulation pairing 5 mg methamphetamine hydrochloride (stimulant) with 30 mg pentobarbital sodium (barbiturate sedative). Abbott's innovation lay in its biphasic tablet design:
This physical partitioning allowed patients to theoretically separate the components—abusers often consumed the blue layer for euphoria and the yellow layer for "crash" mitigation [1]. Abbott's heritage in CNS-active agents (e.g., pentobarbital-based Nembutal and anesthetic Pentothal) informed this formulation [9]. Mechanistically, methamphetamine enhanced monoamine neurotransmission (dopamine/norepinephrine), while pentobarbital potentiated GABAergic inhibition, creating a neurochemical "balance" for mood disorders and obesity [1] [4].
Table 2: Abbott's Neurochemical Synergy Model in Desbutal
Component | Neurochemical Action | Therapeutic Intent | Abuse Potential |
---|---|---|---|
Methamphetamine HCl | Norepinephrine/dopamine release > reuptake inhibition | Appetite suppression, alertness | Euphoria, psychomotor agitation |
Pentobarbital sodium | GABAA receptor agonism | Anxiolysis, muscle relaxation | Sedation, disinhibition |
Desbutal's market withdrawal resulted from converging regulatory actions:
This recall exemplified the FDA's newly assertive posture under the 1970 Controlled Substances Act. The agency classified such recalls based on health hazards, with Desbutal falling under Class II (temporary/reversible adverse effects) due to dependence risks [2] [5]. Crucially, the FDA rejected the "balance" theory, stating synergism did not justify uncontrolled abuse potential. This precipitated industry-wide reformulation of psychiatric medications and stricter post-marketing surveillance [5] [8].
Table 3: Timeline of Desbutal Regulatory Actions
Year | Regulatory Event | Impact on Desbutal |
---|---|---|
1949 | Amphetamine patent expiration | Surge in generic competitors (e.g., Clark & Clark) |
1965 | Drug Abuse Control Amendments | First federal controls on barbiturates |
1970 | Controlled Substances Act | Schedule III designation for pentobarbital |
1971-1973 | Bureau of Narcotics amphetamine quota reductions | 90% reduction in precursor supply |
1973 | FDA mass recall of stimulant-depressant combos | Permanent market withdrawal of Desbutal |
Compounds Mentioned
The discontinuation of Desbutal exemplifies the tension between therapeutic innovation and public health safeguards—a legacy informing modern drug policy.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4